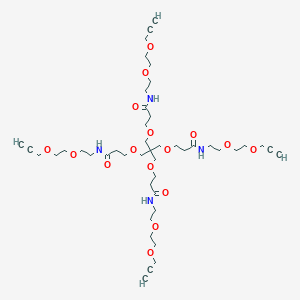
Tetra(3-methoxy-N-(PEG2-prop-2-ynyl)propanamide) Methane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetra(3-methoxy-N-(PEG2-prop-2-ynyl)propanamide) Methane is a 4-branched molecule with propargyl groups that can be linked to azide-containing biomolecules via Click Chemistry. The hydrophilic polyethylene glycol (PEG) linker increases the water solubility of the compound . This compound is primarily used for research purposes and is available in reagent grade .
Preparation Methods
The synthesis of Tetra(3-methoxy-N-(PEG2-prop-2-ynyl)propanamide) Methane involves the formation of a 4-branched molecule with terminal propargyl groups. The propargyl groups can react with azide compounds or biomolecules via copper-catalyzed Click Chemistry to form a stable triazole linkage . The reaction conditions typically involve the use of copper catalysts and appropriate solvents such as DMSO, DCM, or DMF . Industrial production methods are similar but scaled up to meet demand, ensuring high purity and consistency.
Chemical Reactions Analysis
Tetra(3-methoxy-N-(PEG2-prop-2-ynyl)propanamide) Methane primarily undergoes Click Chemistry reactions, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the propargyl groups and azide-containing biomolecules . The major products formed from these reactions are triazole-linked compounds, which are highly stable and useful in various applications.
Scientific Research Applications
Tetra(3-methoxy-N-(PEG2-prop-2-ynyl)propanamide) Methane has several scientific research applications:
Chemistry: Used as a crosslinker in the synthesis of complex molecules and polymers.
Biology: Facilitates the labeling and tracking of biomolecules in biological systems.
Medicine: Potential use in drug delivery systems due to its water solubility and ability to form stable linkages with biomolecules.
Industry: Employed in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of Tetra(3-methoxy-N-(PEG2-prop-2-ynyl)propanamide) Methane involves the formation of stable triazole linkages through Click Chemistry. The propargyl groups react with azide-containing biomolecules in the presence of a copper catalyst, forming a triazole ring. This reaction is highly specific and efficient, making it ideal for various applications in research and industry .
Comparison with Similar Compounds
Tetra(3-methoxy-N-(PEG2-prop-2-ynyl)propanamide) Methane is unique due to its 4-branched structure and hydrophilic PEG linker, which enhances its water solubility. Similar compounds include:
Tetra(3-methoxy-N-(PEG5-prop-2-ynyl)propanamide) Methane: Similar structure but with a longer PEG linker, providing different solubility and reactivity properties.
Other PEG-based crosslinkers: Varying in the length of the PEG chain and the type of functional groups, offering a range of properties for different applications.
This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C45H72N4O16 |
|---|---|
Molecular Weight |
925.1 g/mol |
IUPAC Name |
3-[3-[3-oxo-3-[2-(2-prop-2-ynoxyethoxy)ethylamino]propoxy]-2,2-bis[[3-oxo-3-[2-(2-prop-2-ynoxyethoxy)ethylamino]propoxy]methyl]propoxy]-N-[2-(2-prop-2-ynoxyethoxy)ethyl]propanamide |
InChI |
InChI=1S/C45H72N4O16/c1-5-17-54-29-33-58-25-13-46-41(50)9-21-62-37-45(38-63-22-10-42(51)47-14-26-59-34-30-55-18-6-2,39-64-23-11-43(52)48-15-27-60-35-31-56-19-7-3)40-65-24-12-44(53)49-16-28-61-36-32-57-20-8-4/h1-4H,9-40H2,(H,46,50)(H,47,51)(H,48,52)(H,49,53) |
InChI Key |
VOYNIBHWRZGPJB-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCC#C)(COCCC(=O)NCCOCCOCC#C)COCCC(=O)NCCOCCOCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl ((4-aminobicyclo[1.1.1]pentan-2-yl)methyl)carbamate](/img/structure/B13723092.png)
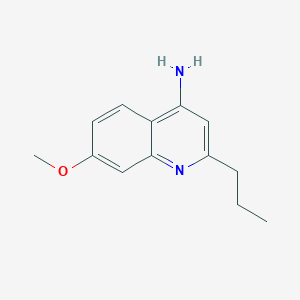

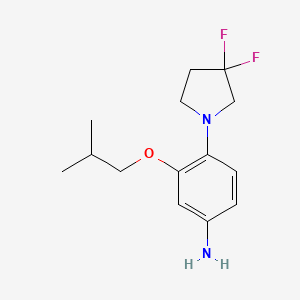
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-[(1-bromonaphthalen-2-yl)oxy]acetohydrazide](/img/structure/B13723126.png)
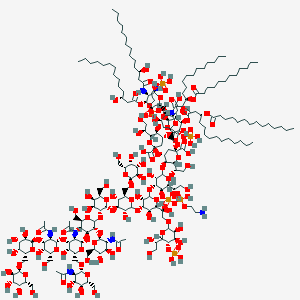
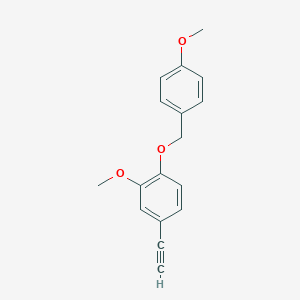

![(3-{[4-(Aminomethyl)piperidin-1-yl]carbonyl}phenyl)dimethylamine](/img/structure/B13723145.png)
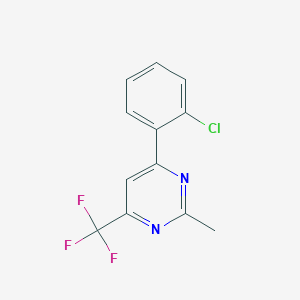
![(5E)-5-[(1-methyl-1H-pyrrol-2-yl)methylidene]-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B13723149.png)

![methyl 3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5H-pyrido[3,2-b]indole-7-carboxylate](/img/structure/B13723173.png)
